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Introduction
Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a

promising profile of both direct antitumor and potent immunomodulatory activities. It is a

prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the

tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1]

[2][3][4][5] This preferential activation leads to high concentrations of the active drug in the

tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a

robust anti-tumor immune response. This technical guide provides an in-depth overview of the

immunomodulatory properties of Sirpiglenastat, presenting key quantitative data, detailed

experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Impact on Tumor and
Immune Cells
Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple

glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has

a two-fold effect:

Direct Antitumor Activity: By blocking glutamine metabolism, Sirpiglenastat deprives rapidly

proliferating cancer cells of a crucial nutrient required for energy production and the
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synthesis of macromolecules, leading to cell death.

Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced

by Sirpiglenastat significantly alters the TME. By increasing the availability of glutamine for

immune cells and reducing immunosuppressive metabolites, it stimulates both the innate

and adaptive immune systems.

Recent studies have also elucidated a novel aspect of Sirpiglenastat's mechanism, linking the

induced purine shortage in tumor cells to increased DNA damage and subsequent activation of

the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This

pathway is a critical component of the innate immune response to cytosolic DNA, leading to the

production of type I interferons and further enhancing the anti-tumor immune response.
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Caption: Sirpiglenastat's mechanism of action in the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings from preclinical studies

investigating the immunomodulatory properties of Sirpiglenastat.

Table 1: In Vivo Antitumor Efficacy of Sirpiglenastat
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Animal Model Treatment Regimen
Tumor Growth
Inhibition (TGI)

Reference

CT26-bearing mice
0.5 mg/kg, s.c., once

a day for 5 days
90% at day 12

H22-bearing mice 0.5 mg/kg, s.c.
Significant tumor

growth inhibition

MC38-bearing

C57BL/6 mice

0.5 mg/kg, s.c., q.d. x

5 days
96%

MC38-bearing

C57BL/6 mice

1.4 mg/kg, s.c., q.d. x

5 days
101%

Table 2: Modulation of Tumor-Infiltrating Immune Cells
in MC38 Tumors
Data presented as a percentage of CD45+ cells, unless otherwise specified.

Immune Cell
Population

Vehicle Control
(Mean %)

Sirpiglenastat (0.5
mg/kg) (Mean %)

Sirpiglenastat (1.4
mg/kg) (Mean %)

Tumor Infiltrating

Leukocytes (TILs) (%

in Live cells)

~30 ~60 ~70

CD8+ T cells ~2.5 ~5 ~6

CD4+ T cells ~3 ~5.5 ~6

NK cells ~2 ~6 ~7

NKT cells ~0.2 ~0.5 ~0.6

Macrophages ~15 ~45 ~50

MDSCs Not specified Decreased Decreased

Ki67+ in CD8+ T cells ~20 ~40 ~45
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Table 3: Modulation of Cytokine Levels in CT26 Tumors
Data represents changes in cytokine levels in tumor lysates following treatment.

Cytokine
Change with
Sirpiglenastat (0.5
mg/kg)

Change with Anti-
PD-1

Change with
Combination
Therapy

IFNγ ↑ ↑ ↑↑

TNFα ↑ ↑ ↑↑

IL-12p70 ↑ ↑ ↑↑

IL-1β ↑ ↔ ↑

IL-6 ↓ ↔ ↓

VEGF ↓ ↔ ↓

KC (IL-8) ↓ ↔ ↓

↑: Increase, ↓: Decrease, ↔: No significant change, ↑↑: Synergistic increase

Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the investigation of

Sirpiglenastat's immunomodulatory properties.

In Vivo Antitumor Studies
Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6

mice or CT26 colon carcinoma in BALB/c mice, are commonly used.

Tumor Cell Implantation: Tumor cells (e.g., 5 x 10^5 cells) are subcutaneously injected into

the flank of the mice.

Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), treatment with

Sirpiglenastat (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated.
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Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5

days on, 2 days off).

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal

body weight is also monitored as an indicator of toxicity.

Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a

specified time point. Tumor growth inhibition is calculated based on the differences in tumor

volume between treated and control groups.
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Caption: Workflow for in vivo antitumor efficacy studies.
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Flow Cytometry for Immunophenotyping of Tumor-
Infiltrating Leukocytes

Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail

(e.g., collagenase, DNase) to obtain a single-cell suspension.

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled

antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8,

NK1.1, F4/80).

Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and

quantify different immune cell populations.

Data Analysis: The percentage of each immune cell population within the total leukocyte

population (CD45+) is determined using appropriate gating strategies.

Multiplex Cytokine Assay (Luminex)
Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing

protease inhibitors. The lysate is then centrifuged to remove cellular debris.

Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic

beads, each specific for a different cytokine.

Detection: After washing, a biotinylated detection antibody cocktail is added, followed by

streptavidin-phycoerythrin.

Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the

concentration of each cytokine is determined by comparing the median fluorescence

intensity to a standard curve.

Gene Expression Analysis (NanoString)
RNA Extraction: RNA is extracted from tumor tissue using a suitable kit.

Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture

probe set, such as the NanoString PanCancer IO 360 panel.
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Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter

instrument.

Data Analysis: The digital counts for each gene are normalized, and differential gene

expression between treatment groups is analyzed to identify changes in immune-related

pathways and cell type signatures.
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Caption: Workflow for key immunomodulatory analysis techniques.

Conclusion
Sirpiglenastat demonstrates a unique dual mechanism of action, directly targeting tumor

metabolism while simultaneously fostering a more robust anti-tumor immune response. The

preclinical data strongly support its immunomodulatory properties, characterized by increased

infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-

tumor phenotype, and a reduction in immunosuppressive elements within the tumor
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microenvironment. The activation of the cGAS-STING pathway provides a deeper

understanding of its ability to stimulate innate immunity. These compelling findings, coupled

with its synergy with checkpoint inhibitors, position Sirpiglenastat as a promising therapeutic

agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its

potential in treating a range of solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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